molecular formula C17H17BrN2O3S2 B11509622 Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[(2-bromophenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11509622
M. Wt: 441.4 g/mol
InChI Key: NGVSXSZOGZLJCI-UHFFFAOYSA-N
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Description

ETHYL 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

The synthesis of ETHYL 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in therapeutic effects .

Comparison with Similar Compounds

Similar compounds to ETHYL 2-({[(2-BROMOPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE include other thiophene derivatives and bromophenyl compounds. What sets this compound apart is its unique combination of functional groups, which can confer specific biological activities and chemical reactivity. Examples of similar compounds include:

Properties

Molecular Formula

C17H17BrN2O3S2

Molecular Weight

441.4 g/mol

IUPAC Name

ethyl 2-[(2-bromobenzoyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H17BrN2O3S2/c1-4-23-16(22)13-9(2)10(3)25-15(13)20-17(24)19-14(21)11-7-5-6-8-12(11)18/h5-8H,4H2,1-3H3,(H2,19,20,21,24)

InChI Key

NGVSXSZOGZLJCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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